Product packaging for Bicyclo[3.1.0]hexane-6-carbaldehyde(Cat. No.:CAS No. 1510939-61-3)

Bicyclo[3.1.0]hexane-6-carbaldehyde

Cat. No.: B2991345
CAS No.: 1510939-61-3
M. Wt: 110.156
InChI Key: RKDTXYVPCLFNJD-UHFFFAOYSA-N
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Description

Bicyclo[3.1.0]hexane-6-carbaldehyde (CAS 1510939-61-3) is a chemical building block of significant interest in pharmaceutical research and method development. This compound features a rigid bicyclic scaffold that is utilized in the synthesis of novel nucleoside analogues . Specifically, the bicyclo[3.1.0]hexane moiety, known as a methanocarba scaffold, is employed to create conformationally constrained nucleosides that act as potent and selective agonists for adenosine receptors, which are promising targets for treating inflammation and cancer . The aldehyde functional group at the 6-position provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O B2991345 Bicyclo[3.1.0]hexane-6-carbaldehyde CAS No. 1510939-61-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[3.1.0]hexane-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-4-7-5-2-1-3-6(5)7/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDTXYVPCLFNJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Investigations of Bicyclo 3.1.0 Hexane 6 Carbaldehyde Analogues

Mechanistic Studies of Bicyclo[3.1.0]hexane Core Rearrangements

The inherent strain of the bicyclo[3.1.0]hexane system makes it susceptible to various rearrangement reactions, which have been the subject of numerous experimental and computational studies. khas.edu.tr These investigations have shed light on the complex mechanistic pathways, including electrocyclic ring openings, sigmatropic shifts, and photoinduced transformations.

Electrocyclic Mechanisms in Bicyclic Semidiones

Electrocyclic reactions, a class of pericyclic reactions, involve the concerted reorganization of π-electrons to form or break a ring. numberanalytics.com In the context of bicyclo[3.1.0]hexane systems, these mechanisms have been proposed to explain the reactivity of bicyclic semidiones. For instance, studies on syn-6-alkylbicyclo[3.1.0]-hexane-2,3-semidiones have shown that they can rearrange to their anti isomers under base catalysis. researchgate.net An electrocyclic mechanism is suggested for this transformation, wherein the bicyclo[3.1.0]hexane ring opens to form a cyclohexadienyl intermediate. This intermediate can then undergo competing ring closure to the more stable anti isomer or aromatization. researchgate.net

Electrocyclic reactions are fundamentally governed by the principle of conservation of orbital symmetry, and their stereochemical outcome can be predicted by the Woodward-Hoffmann rules or frontier molecular orbital theory. numberanalytics.comwikipedia.org These reactions can be initiated thermally or photochemically, with the number of π-electrons determining whether the process is conrotatory or disrotatory. wikipedia.orgmasterorganicchemistry.com

Sigmatropic Rearrangements and Cyclopropanol (B106826) Ring Opening

Sigmatropic rearrangements, which involve the migration of a sigma bond across a π-system, are another important reaction pathway for bicyclo[3.1.0]hexane derivatives. Computational studies on the thermal rearrangement of 2-acetoxy-2,6,6-trimethylbicyclo[3.1.0]hexane revealed a two-step mechanism. khas.edu.tr The initial step is the elimination of acetic acid to form 2,6,6-trimethylbicyclo[3.1.0]hex-2-ene. khas.edu.tr This intermediate then undergoes a rate-determining sigmatropic rearrangement via a concerted homodienyl nih.govnih.gov-hydrogen shift to yield 1,3,3-trimethyl-1,4-cyclohexadiene. khas.edu.tr Similarly, exo-6-vinylbicyclo[3.1.0]hex-2-ene derivatives have been observed to undergo a nih.govnih.gov sigmatropic hydrogen shift upon heating, leading to ring-opened products. thieme-connect.de

In cases of overoxidation, bicyclo[3.1.0]hexanesemidione can rearrange to an o-semiquinone. This transformation is proposed to proceed through a sigmatropic nih.govconsensus.app migration, followed by a cyclopropanol ring opening, which results in a molecular rearrangement where carbon-6 of the bicyclic system becomes carbon-3 in the resulting semiquinone. researchgate.net

Photoinduced Reactivity and Excited-State Antiaromaticity Relief

The photochemistry of benzene (B151609) and its derivatives can provide access to complex molecular scaffolds like bicyclo[3.1.0]hexenes. acs.orgnih.gov While benzene is aromatic in its ground state, it becomes antiaromatic in its lowest excited states. nih.govdiva-portal.org The relief of this excited-state antiaromaticity (ESAA) is a significant driving force for photochemical reactions. nih.govchemrxiv.org

One fundamental photoreaction is the nucleophilic addition of a solvent to benzene in an acidic medium, which leads to substituted bicyclo[3.1.0]hex-2-enes. nih.gov Mechanistic studies, combining experiments and quantum chemical calculations, have explored two main hypotheses involving ESAA relief. acs.orgnih.govdiva-portal.org The favored mechanism involves the photorearrangement of benzene to its valence isomer, benzvalene, which is then protonated and trapped by a nucleophile. acs.orgnih.govdiva-portal.org This process highlights how photochemical distortions triggered by ESAA in simple aromatic compounds can be harnessed to construct complex three-dimensional molecules. consensus.appdiva-portal.org

Cyclopropane (B1198618) Ring-Opening Reactions within the Bicyclo[3.1.0]hexane System

The fused cyclopropane ring in the bicyclo[3.1.0]hexane system is activated by adjacent functional groups, making it susceptible to ring-opening reactions under various conditions. acs.orgresearchgate.net The outcome of these reactions is highly dependent on the reaction conditions, particularly the pH.

In bicyclo[3.1.0]hexane systems where a cyclopropane carbon is flanked by a ketone and an aldehyde or ester, methanolysis can proceed via two different pathways. nih.govacs.orgresearchgate.net

Acidic Conditions : Under acidic conditions, the reaction primarily yields a 4-methoxycyclohexane derivative.

Basic Conditions : Under basic conditions, the cleavage occurs at a different cyclopropane bond, leading to a 3-methoxymethylcyclopentanone. nih.govacs.org

The reaction of bicyclo[3.1.0]hexan-3-ols with strong acids like fluorosulphuric acid also results in cyclopropane ring opening, ultimately forming cyclopentenium ions. rsc.org Computational studies further show that the cyclopropyl (B3062369) moiety of bicyclo[3.1.0]hex-2-ene can undergo homolytic bond cleavage, forming an allylically stabilized biradical intermediate, which can lead to further rearranged products. khas.edu.tr

Table 1: Regioselectivity of Cyclopropane Ring Opening in Bicyclo[3.1.0]hexane Analogues

Starting Material Type Conditions Major Product Type Citation
Bicyclo[3.1.0]hexane with ketone and aldehyde/ester Acidic Methanolysis 4-Methoxycyclohexane nih.gov, acs.org
Bicyclo[3.1.0]hexane with ketone and aldehyde/ester Basic Methanolysis 3-Methoxymethylcyclopentanone nih.gov, acs.org
Bicyclo[3.1.0]hexan-3-ols Fluorosulphuric Acid Cyclopentenium Ions rsc.org

Reactivity Profile of the Carbaldehyde Functionality within the Bicyclic Frame

The carbaldehyde group attached to the bicyclo[3.1.0]hexane skeleton exhibits reactivity typical of aldehydes, but its proximity to the strained ring system can influence reaction pathways. It can be a handle for building more complex molecules. ontosight.ai For instance, an intramolecular radical cyclopropanation has been developed using the α-methylene group of an aldehyde tethered to an alkene, which serves as the C1 source to construct the bicyclo[3.1.0]hexane skeleton itself. d-nb.info This reaction proceeds via a copper(I)/secondary amine cooperative catalyst system. d-nb.info

Furthermore, the aldehyde functionality can be transformed through decarbonylative processes. Under light irradiation and using an enamine and a photocatalyst, aliphatic aldehydes can be converted into alkyl boronic esters in a formal decarbonylative borylation reaction. acs.org Mechanistic studies indicate that a 4-alkyl-1,4-dihydropyridine, formed in situ from the aldehyde and the enamine, is a key intermediate in this process. acs.org

Investigations of Hydrolysis and Nucleophilic Substitution Pathways

The carbaldehyde group in bicyclo[3.1.0]hexane-6-carbaldehyde and its derivatives is susceptible to hydrolysis and nucleophilic attack. The stereochemistry of the aldehyde (endo vs. exo) plays a crucial role in its reactivity.

Studies on 4-substituted bicyclo[3.1.0]hex-2-ene-6-carbaldehydes have shown that these compounds can be hydrolyzed to the corresponding lactols (cyclic hemiacetals). rsc.org The ease of this hydrolysis is dependent on the aldehyde's orientation:

Endo-aldehydes are readily hydrolyzed under acid catalysis to give the corresponding lactols. rsc.org

Exo-aldehydes are more resistant to hydrolysis and require more forcing conditions to be converted to the same lactols. rsc.org

These lactols are valuable intermediates; for example, they can be converted into prostaglandin (B15479496) analogues through reactions like the Wittig reaction followed by oxidation. rsc.org Nucleophilic substitution reactions have also been explored. The methanolysis of activated bicyclo[3.1.0]hexanes under acidic or basic conditions demonstrates how nucleophiles can induce ring opening. nih.govacs.org In related systems, such as 6-amino-3-azabicyclo[3.1.0]hexane, the amino group readily participates in nucleophilic substitution reactions with various electrophiles. beilstein-journals.org

Table 2: Hydrolysis of Bicyclo[3.1.0]hexene-6-carbaldehyde Isomers

Isomer Reaction Conditions Reactivity Product Citation
endo-Aldehyde Acid Catalysis Readily Hydrolyzed Lactol rsc.org
exo-Aldehyde More Forcing Acidic Conditions Less Reactive Lactol rsc.org

Stereochemical and Conformational Analysis of Bicyclo 3.1.0 Hexane Derivatives

Conformational Preferences of the Bicyclo[3.1.0]hexane Ring System

The bicyclo[3.1.0]hexane ring system can theoretically exist in several conformations, primarily boat-like and chair-like forms. conicet.gov.ar Extensive computational and experimental studies have demonstrated a clear preference for a specific conformation, driven by the minimization of steric and torsional strain.

Research, including computational studies using Density Functional Theory (DFT), has consistently shown that boat-like conformers of the bicyclo[3.1.0]hexane ring are significantly more stable than their chair-like counterparts. researchgate.netrsc.orgresearchgate.netnih.gov This preference is a defining characteristic of the bicyclo[3.1.0]hexane system. The boat conformation is considered the sole stable configuration for the parent bicyclo[3.1.0]hexane molecule. conicet.gov.ar This stability arises from the steric hindrance caused by the cyclopropane (B1198618) ring, which favors a pseudo-equatorial orientation to minimize repulsion between pseudo-axial hydrogens on the cyclopentane (B165970) portion of the molecule. conicet.gov.ar

In contrast, certain substitution patterns can alter this preference. For instance, endo-endo-3,6-diaminobicyclo[3.1.0]hexane derivatives have been found to favor a chair conformation. rsc.org However, for most derivatives, the boat form remains dominant. oup.com Theoretical calculations on 1,5-diazabicyclo[3.1.0]hexane also predict the boat conformation to be substantially more stable, with the chair form being 3.8 kcal/mol higher in energy. acs.org

Relative Energies of Bicyclo[3.1.0]hexane Conformers
CompoundMethodBasis SetMost Stable ConformerEnergy Difference (kcal/mol) (Chair - Boat)Reference
Bicyclo[3.1.0]hexaneMP26-31G(d)Boat3.78 acs.org
Bicyclo[3.1.0]hexaneB3LYP6-31G(d)Boat3.65 acs.org
1,5-Diazabicyclo[3.1.0]hexaneMP26-31G(d)Boat3.8 acs.org
Substituted Bicyclo[3.1.0]hexane DerivativeB3LYP6-311++G**BoatNot specified, but "much more stable" researchgate.netrsc.orgresearchgate.netnih.gov

For substituted bicyclo[3.1.0]hexane derivatives, particularly those bearing hydroxyl or amino groups, intramolecular hydrogen bonding plays a critical role in determining the relative stability among different conformers. researchgate.netresearchgate.netnih.gov In a study of a bicyclo[3.1.0]hexane derivative with four hydroxyl groups, the number and strength of these intramolecular hydrogen bonds were identified as the dominant factors governing the relative stabilities within the family of boat-like conformers and within the chair-like conformers. researchgate.netrsc.orgresearchgate.netnih.gov Similarly, in the monoammonium salt of an endo-endo-3,6-diaminobicyclo[3.1.0]hexane derivative, intramolecular hydrogen bonding was shown to be capable of altering the conformational preference, potentially overriding the inherent preference for a chair in the neutral parent compound. rsc.org

Elucidation of Absolute and Relative Stereochemistry

The presence of multiple stereocenters in substituted bicyclo[3.1.0]hexane derivatives necessitates robust methods for the unambiguous determination of their absolute and relative stereochemistry. A combination of spectroscopic and crystallographic techniques is often employed to achieve this.

Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with polarized light, is a powerful tool for assigning absolute configurations in solution. The combination of Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD) spectroscopy, supported by DFT calculations, provides a high degree of confidence in stereochemical assignments. rsc.orgnih.gov

For a pair of enantiomeric bicyclo[3.1.0]hexane derivatives, experimental ECD, ORD, and VCD spectra were measured and compared with spectra simulated using DFT for all low-energy conformers. rsc.orgresearchgate.netnih.gov The excellent agreement between the experimental and calculated spectra for one enantiomer over the other allowed for a definitive assignment of the absolute configuration. rsc.orgnih.gov This integrated approach is particularly valuable for conformationally flexible molecules like substituted bicyclo[3.1.0]hexanes. rsc.orgnih.gov

Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry, in the solid state. researchgate.net This technique has been instrumental in confirming the structures of numerous bicyclo[3.1.0]hexane derivatives. For example, the absolute configuration of neolaxiflorin A, an ent-kaurane diterpenoid containing a bicyclo[3.1.0]hexane unit, was determined by X-ray diffraction analysis. nih.gov Similarly, the structures of various synthetic bicyclo[3.1.0]hexane-based compounds, including adenosine (B11128) receptor ligands and fragrant compounds, have been unambiguously established through crystallographic studies. nih.govdoi.org In some cases, X-ray analysis of a key intermediate was used to confirm the stereochemical outcome of a synthetic transformation. d-nb.info

Factors Influencing Diastereoselectivity and Enantioselectivity in Bicyclo[3.1.0]hexane Formation

The synthesis of bicyclo[3.1.0]hexane derivatives with specific stereochemistry is a significant area of research. The stereochemical outcome of these reactions is influenced by a variety of factors, including the choice of catalyst, ligands, and the nature of the substrates.

Several catalytic systems have been developed to achieve high enantioselectivity. For instance, the combination of a palladium catalyst with a chiral SPRIX ligand has been used in the cyclization of enyne derivatives to furnish lactones with a bicyclo[3.1.0]hexane skeleton in up to 95% enantiomeric excess (ee). nih.gov Another approach employs a rhodium catalyst with (S)-Segphos and benzoic acid for the enantioselective cycloisomerization of 1,6-enynes.

Diastereoselectivity is also a critical consideration. In photoredox-mediated (3+2) annulations of cyclopropenes with aminocyclopropanes, high diastereoselectivity was achieved by using difluorocyclopropenes in combination with a sterically bulky cyclopropylaniline. nih.govrsc.org The use of titanium isopropoxide as a Lewis acid promoter has been shown to afford high diastereoselectivity in the formation of aminonitrile precursors to bicyclo[3.1.0]hexane derivatives. google.com Furthermore, rhodium N-heterocyclic carbene complexes have been effective in catalyzing tandem reactions that provide diastereoselective access to the bicyclic core. acs.org The development of copper(I)/chiral secondary amine cooperative catalysis has enabled the enantioselective intramolecular radical cyclopropanation of aldehydes to construct bicyclo[3.1.0]hexane skeletons bearing two vicinal all-carbon quaternary stereocenters with excellent enantioselectivity. d-nb.info

Summary of Stereoselective Syntheses of Bicyclo[3.1.0]hexane Derivatives
Reaction TypeCatalyst/ReagentChiral Ligand/AuxiliaryKey Factor for SelectivityStereochemical OutcomeReference
Oxidative Cyclization of EnynePd(II)/Pd(IV)i-Pr-SPRIXChiral ligandUp to 95% ee nih.gov
Cycloisomerization of 1,6-enynes[Rh(cod)₂]BF₄ / Benzoic Acid(S)-SegphosChiral phosphine (B1218219) ligandHigh enantioselectivity
(3+2) AnnulationPhotoredox catalystN/ABulky substituent on aniline (B41778) and difluorocyclopropeneHigh diastereoselectivity (93:7 dr) nih.govrsc.org
Intramolecular Radical CyclopropanationCu(I)Chiral secondary amineCooperative catalysis with chiral amineGood to excellent enantioselectivity d-nb.info
Tandem Hetero-Cycloaddition/Claisen RearrangementRhodium complexN-Heterocyclic Carbene (NHC)NHC ligandHigh diastereoselectivity acs.org

Computational and Theoretical Chemistry Studies on Bicyclo 3.1.0 Hexane Scaffolds

Density Functional Theory (DFT) Applications in Bicyclo[3.1.0]hexane Chemistry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to the bicyclo[3.1.0]hexane framework to elucidate its stability, reaction mechanisms, and conformational preferences.

The bicyclo[3.1.0]hexane scaffold is characterized by significant ring strain due to the fusion of a cyclopropane (B1198618) and a five-membered ring. Computational analyses using DFT have been crucial in quantifying this strain and understanding the molecule's energetic properties.

Studies have shown that the bicyclo[3.1.0]hexane skeleton possesses lower strain energy compared to more constrained systems like bicyclo[1.1.0]butane. This reduced, yet significant, strain influences its reactivity, often requiring catalytic activation for reactions that might proceed spontaneously in more highly strained molecules. DFT calculations, in conjunction with methods like homodesmotic and hyperhomodesmotic reactions, have been employed to systematically quantify these energetic differences. The inherent strain is a key feature of the bicyclo[3.1.0]hexane scaffold, making it a valuable building block for constructing molecules with specific three-dimensional shapes. acs.org

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. For the bicyclo[3.1.0]hexane system, DFT has been used to study various synthetic transformations.

For instance, the mechanism of 1,3-dipolar cycloaddition reactions of cyclopropenes with azomethine ylides to form 3-azabicyclo[3.1.0]hexane derivatives has been thoroughly investigated using DFT methods at the M11/cc-pVDZ level of theory. beilstein-journals.orgbeilstein-archives.org These studies revealed that the reactions are controlled by the interaction between the highest occupied molecular orbital (HOMO) of the cyclopropene (B1174273) and the lowest unoccupied molecular orbital (LUMO) of the ylide. beilstein-journals.orgbeilstein-archives.org Furthermore, the calculated transition-state energies were consistent with experimentally observed stereoselectivity. beilstein-journals.orgbeilstein-archives.org

In another example, DFT studies provided mechanistic insights into the Pt- and Au-catalyzed cycloisomerization of 1,5-enynes to form the bicyclo[3.1.0]hexane core. acs.org These calculations explained the origin of diastereoselectivity and reactivity, identifying factors such as hydrogen bonding, CH···π interactions, and steric repulsion in the favored transition states. acs.org

A plausible mechanism for the intramolecular radical cyclopropanation of certain alkenyl aldehydes to form bicyclo[3.1.0]hexane skeletons has also been supported by preliminary mechanistic studies, suggesting a stepwise radical process for this formal [2+1] cycloaddition. d-nb.info

The bicyclo[3.1.0]hexane ring system is not planar and can exist in different conformations. Computational studies have been essential in exploring the conformational energy landscape to identify the most stable structures.

Extensive conformational searches and potential energy surface mapping have consistently shown that the bicyclo[3.1.0]hexane ring predominantly adopts a boat-like conformation, which is significantly more stable than the alternative chair-like conformers. researchgate.netnih.govrsc.orgresearchgate.netconicet.gov.ar This preference is a strategy to minimize steric hindrance caused by the fused cyclopropane ring. conicet.gov.ar In the boat conformation, the cyclopropane ring can adopt a pseudo-equatorial orientation, which is energetically favorable. conicet.gov.ar For derivatives, the relative stability among different boat-like conformers is often governed by factors such as the number and strength of intramolecular hydrogen bonds. researchgate.netnih.govrsc.org These computational findings have been corroborated by experimental data from microwave and far-infrared spectroscopy. conicet.gov.ar

Table 1: Relative Stability of Bicyclo[3.1.0]hexane Conformations
ConformationRelative Energy (kcal/mol)Key Stabilizing/Destabilizing FactorsComputational Method
Boat-like0 (Global Minimum)Minimized steric hindrance from cyclopropane ring; allows pseudo-equatorial orientation of the three-membered ring. conicet.gov.arDFT researchgate.netconicet.gov.ar
Chair-likeHigher in energyIncreased steric repulsion involving pseudo-axial hydrogens. conicet.gov.arDFT researchgate.netconicet.gov.ar

Molecular Dynamics (MD) Simulations for Conformational Flexibility

While DFT is excellent for static energy calculations, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of molecules over time. smolecule.com MD simulations have been used to investigate the conformational dynamics of bicyclo[3.1.0]hexane derivatives. researchgate.net These simulations can model the transitions between different conformational states, providing information on the energy barriers that separate them. This approach complements experimental techniques like Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy by providing an atomistic view of molecular motion.

Theoretical Prediction and Interpretation of Chiroptical Properties

Many derivatives of bicyclo[3.1.0]hexane are chiral, and determining their absolute configuration is a critical task. The combination of experimental chiroptical spectroscopy with theoretical calculations has proven to be a highly reliable method for this purpose.

DFT simulations of electronic circular dichroism (ECD), optical rotation dispersion (ORD), and vibrational circular dichroism (VCD) spectra are performed for low-energy conformers of the molecule. researchgate.netnih.govrsc.org By comparing the simulated spectra with the experimentally measured ones, the absolute configuration of the chiral centers can be determined with high confidence. researchgate.netnih.govrsc.org This combined approach has been successfully applied to bicyclo[3.1.0]hexane derivatives, demonstrating that multiple chiroptical methods reinforce the certainty of the assignment. researchgate.netnih.govrsc.org Solvent effects, which can significantly influence chiroptical properties, are often accounted for in these calculations using models like the implicit continuum polarization model (PCM). researchgate.netresearchgate.net

Computational Tools for Retrosynthetic Analysis and Reaction Design

The synthesis of a complex target molecule like a substituted bicyclo[3.1.0]hexane-6-carbaldehyde requires careful planning of the synthetic route. Modern computational chemistry offers powerful tools for retrosynthetic analysis, which deconstructs a target molecule into simpler, commercially available starting materials.

Software platforms such as CAS SciFinder® and SYNTHIA® utilize vast databases of chemical reactions to propose feasible synthetic pathways. cas.orgsynthiaonline.com These tools are powered by expert-curated reaction data and algorithms that can identify strategic bond disconnections. cas.orgsynthiaonline.com For a given target, the software can generate multiple potential routes, which can then be evaluated by chemists based on factors like yield, cost of starting materials, and stereoselectivity. cas.org While specific retrosynthetic analyses for this compound are not detailed in the surveyed literature, the general approach involves identifying key bond formations, such as the cyclopropanation step to create the bicyclic core. nih.gov For example, a retrosynthetic analysis of an oxa-bicyclo[3.1.0]hexane scaffold highlights the strategic planning involved in constructing the core ring system. nih.gov

Advanced Synthetic Applications of Bicyclo 3.1.0 Hexane Scaffolds

Role as Chiral Building Blocks and Versatile Synthetic Intermediates

The bicyclo[3.1.0]hexane skeleton is a cornerstone in asymmetric synthesis, serving as a versatile chiral building block. d-nb.info Its rigid conformation allows for precise stereochemical control during synthetic transformations. The development of catalytic enantioselective intramolecular cyclopropanation methods has enabled the construction of enantioenriched bicyclo[3.1.0]hexanes, including those with challenging vicinal all-carbon quaternary stereocenters. d-nb.info These chiral scaffolds are not merely synthetic targets but also crucial intermediates, prized for their unique reactivity in fragmentation and rearrangement reactions, which opens pathways to other complex chiral molecules. d-nb.info

The synthesis of these building blocks has been approached through various innovative strategies. One notable method is the convergent (3+2) annulation of cyclopropenes with aminocyclopropanes, which can be achieved using organic or iridium photoredox catalysts. rsc.orgrsc.org This approach provides rapid access to highly valuable bicyclic scaffolds with three contiguous stereocenters, making them important building blocks for medicinal chemistry. rsc.orgrsc.org Furthermore, starting from readily available, enantiopure materials like L-ribose, key intermediates such as ethyl (1S,2R,3S,4S,5S)-2,3-O-(isopropylidene)-4-hydroxybicyclo[3.1.0]hexane-carboxylate have been synthesized. nih.gov This specific intermediate is instrumental in preparing (N)-methanocarba nucleoside and nucleotide analogues that are potent ligands for adenosine (B11128) and P2 receptors. nih.gov The inherent strain in the bicyclic system not only presents a synthetic challenge but also makes these compounds valuable as synthetic intermediates due to their potential for controlled ring-opening reactions. rsc.org

Scaffold for the Construction of Complex Organic Molecules

The bicyclo[3.1.0]hexane framework is a prevalent scaffold found in numerous natural products and synthetic bioactive compounds. rsc.org Its unique three-dimensional structure serves as a rigid template for the assembly of complex molecular architectures. For instance, derivatives of this scaffold have been instrumental in the synthesis of potential antiviral agents and neuraminidase inhibitors for influenza. plos.orgeuropa.eu A simplified synthetic route starting from the cyclopropanation of cyclopentenone allows for the efficient preparation of a library of densely functionalized bicyclic ligands. plos.org

The versatility of this scaffold is further demonstrated in its use for the synthesis of prostaglandin (B15479496) analogues. Bicyclo[3.1.0]hexene-6-carbaldehydes, derived from the rearrangement of 4,6,7-trisubstituted bicyclo[3.2.0]heptenes, can be converted into prostaglandin A2 analogues through a Wittig reaction followed by oxidation. rsc.org This highlights the utility of the aldehyde functionality at the 6-position as a handle for further elaboration. The bicyclo[3.1.0]hexane core is not just a passive framework but an active participant in directing the stereochemical outcome of reactions, making it a powerful tool in the total synthesis of complex natural and unnatural molecules.

Derivatives in the Design of Conformationally Restricted Molecular Analogues

A significant application of the bicyclo[3.1.0]hexane scaffold lies in its ability to mimic the conformations of other, more flexible ring systems, particularly the furanose ring of nucleosides. researchgate.netnih.govnih.gov By locking the five-membered ring into a specific "North" (N) or "South" (S) conformation, these "methanocarba" analogues can achieve enhanced potency and selectivity for specific biological targets. nih.govresearchgate.net The rigid bicyclo[3.1.0]hexane template, which can exhibit a pseudoboat conformation, has been used to synthesize conformationally restricted 2′,3′-exo-methylene carbocyclic nucleosides as potential antiviral agents. nih.govumn.edu

This strategy of conformational restriction has proven highly effective in drug design. For example, (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740) was designed as a conformationally constrained analogue of glutamic acid, which closely mimics the proposed bioactive conformation of glutamate (B1630785) at group 2 metabotropic glutamate receptors (mGluRs). acs.org This compound emerged as a potent, selective, and orally active agonist with anticonvulsant and anxiolytic properties. acs.org Similarly, by further restricting the conformation of a known GABA transporter inhibitor with a rigid bicyclo[3.1.0]hexane backbone, researchers successfully developed the first highly potent and selective inhibitor for the betaine/GABA transporter-1 (BGT-1). nih.govresearchgate.net These examples underscore the power of using the bicyclo[3.1.0]hexane scaffold to probe and match the bioactive conformations of endogenous ligands, leading to improved pharmacological profiles.

Utilization in Bioisosteric Replacements in Medicinal Chemistry Design

In medicinal chemistry, the replacement of a common structural motif, such as a benzene (B151609) ring, with another group that retains similar physical or chemical properties (bioisosterism) is a key strategy for optimizing drug candidates. Saturated, C(sp³)-rich polycyclic scaffolds like bicyclo[3.1.0]hexane are increasingly used as bioisosteres for flat, aromatic rings. nih.govresearchgate.net This substitution can lead to significant improvements in critical drug properties, including potency, aqueous solubility, and metabolic stability. researchgate.net

The rigid, non-planar structure of the bicyclo[3.1.0]hexane system makes it a suitable candidate for replacing substituted benzene rings. vulcanchem.com For example, 1,3-disubstituted bicyclo[1.1.1]pentanes, a related strained bicycloalkane, are well-established bioisosteres of para-substituted benzenes. nih.govacs.org The bicyclo[3.1.0]hexane scaffold offers a different three-dimensional arrangement of substituents, providing medicinal chemists with another tool to escape "flatland" and explore new chemical space. The use of these caged hydrocarbons as phenyl ring bioisosteres has resulted in notable enhancements in the pharmacological profiles of bioactive compounds, highlighting the potential of these scaffolds in developing next-generation drug candidates. researchgate.net

Applications in Materials Science, Including Liquid Crystalline Systems

Beyond medicinal chemistry, the bicyclo[3.1.0]hexane core has found applications in materials science, particularly in the design of liquid crystals. The rigid and defined shape of this bicyclic unit makes it an interesting building block for creating new mesogenic materials. researchgate.net Syntheses of novel liquid crystalline compounds incorporating the bicyclo[3.1.0]hexane core have been reported, allowing for the study of how this structural unit influences mesomorphic properties. researchgate.nettandfonline.com

When compared to analogous compounds containing a cyclohexane (B81311) fragment, the introduction of a bicyclo[3.1.0]hexane moiety generally leads to a decrease in transition temperatures. researchgate.net However, the dielectric (Δε) and optical (Δn) anisotropies remain comparable. researchgate.net It has been noted that the bicyclo[3.1.0]hexane unit possesses a poorer mesogenic potential compared to more common rings like cyclohexane or bicyclo[2.2.2]octane. researchgate.nettandfonline.com Despite this, the exploration of such uncommon building blocks is crucial for fine-tuning the properties of liquid crystalline materials for specific applications, such as solvents for spectroscopy. nasa.gov

Future Perspectives and Emerging Research Directions in Bicyclo 3.1.0 Hexane 6 Carbaldehyde Research

Summary of Current State and Key Achievements in Synthetic Methodologies

The synthesis of the bicyclo[3.1.0]hexane core has been approached through numerous innovative strategies. A significant achievement is the single-step construction of bicyclo[3.1.0]hexane skeletons via an intramolecular radical cyclopropanation of unactivated alkenes, utilizing the α-methylene group of aldehydes as a C1 source through Cu(I)/secondary amine cooperative catalysis. d-nb.info This method is notable for its efficiency and broad substrate scope. d-nb.info

Other established and emerging synthetic routes include:

Ring Contraction and Rearrangement: Treatment of specific halogenoesters with hydroxide (B78521) or methoxide (B1231860) ions can yield bicyclo[3.1.0]hexene-6-carbaldehydes. rsc.org Similarly, a base-promoted ring contraction of an epoxy ketone derived from cyclohexane-1,4-dione provides the bicyclo[3.1.0]hexane ring system. researchgate.net

Cycloaddition Reactions: Photoredox-catalyzed (3+2) annulation of cyclopropenes with aminocyclopropanes offers a convergent route to these bicyclic scaffolds. rsc.orgresearchgate.net

Metal-Catalyzed Cycloisomerizations: Platinum- and gold-catalyzed cycloisomerization of 1,5-enynes has been shown to produce the bicyclo[3.1.0]hexane motif with good control over diastereoselectivity. acs.orgd-nb.info Furthermore, a tandem hetero-[5+2] cycloaddition/Claisen rearrangement of vinylic oxiranes with alkynes, catalyzed by rhodium N-heterocyclic carbene complexes, provides an atom-economic and diastereoselective pathway to these structures. acs.org

Intramolecular Alkylation: A sequence involving electrophilic double bond functionalization followed by an intramolecular enolate alkylation has been employed to construct the bicyclo[3.1.0]hexane skeleton among other bicyclic systems. researchgate.net

These methodologies provide a robust toolkit for accessing a wide range of substituted bicyclo[3.1.0]hexane derivatives, setting the stage for further exploration.

Table 1: Overview of Synthetic Methodologies for Bicyclo[3.1.0]hexane Derivatives

Methodology Catalyst/Reagent Key Features Reference(s)
Intramolecular Radical Cyclopropanation Cu(I)/Secondary Amine Single-step, broad scope, uses simple aldehydes. d-nb.info
Halogenoester Treatment Hydroxide/Methoxide Ion Forms bicyclo[3.1.0]hexene-6-carbaldehydes. rsc.org
(3+2) Annulation Photoredox Catalyst (Organic or Iridium) Convergent, highly diastereoselective with certain substrates. rsc.orgresearchgate.net
1,5-Enyne Cycloisomerization Platinum or Gold Catalysts Good diastereoselectivity. acs.orgd-nb.info
Tandem Cycloaddition/Rearrangement Rhodium NHC Complex Atom-economic, regiospecific, diastereoselective. acs.org
Base-Promoted Ring Contraction Base From epoxy ketones. researchgate.net

Potential for Novel Mechanistic Discoveries and Reaction Development

The unique strained structure of bicyclo[3.1.0]hexanes makes them fertile ground for mechanistic investigations and the discovery of novel reactions. Preliminary mechanistic studies into the formal [2+1] cycloaddition for their synthesis support a stepwise radical process. d-nb.info This opens avenues for further detailed investigation into the nature of the radical intermediates and the factors controlling stereoselectivity.

Recent research has already provided deep mechanistic insights through a combination of experimental and computational methods:

Energy Transfer Processes: Mechanistic studies on the cyclization of bicyclobutanes have revealed an energy transfer (EnT) process that generates a key open-shell singlet biradical intermediate. This intermediate can then proceed through either a [4π+2σ] cycloaddition or a 1,4-hydrogen atom transfer (HAT), with the reaction pathway being dependent on the substituents at the bridgehead position. researchgate.net

Frontier Molecular Orbital Control: The mechanism for the synthesis of 3-azabicyclo[3.1.0]hexanes via 1,3-dipolar cycloaddition has been studied using Density Functional Theory (DFT), revealing that the reaction is controlled by the interaction between the HOMO of the cyclopropene (B1174273) and the LUMO of the azomethine ylide. beilstein-journals.org

The potential for developing novel reactions is significant. The exploration of higher-order cycloadditions, such as (3+X, X ≥ 4) reactions, remains an active area of interest. researchgate.net The development of catalytic asymmetric variants for certain cyclopropanation reactions is still considered a formidable challenge, indicating a clear direction for future reaction development. d-nb.info

Advancements in Asymmetric Synthesis and Stereocontrol

The creation of enantiomerically pure bicyclo[3.1.0]hexane derivatives is crucial for their application in medicinal chemistry and as chiral building blocks. Significant progress has been made in achieving high levels of stereocontrol.

Catalytic Asymmetric Methods: An intramolecular radical cyclopropanation has been successfully adapted into an asymmetric transformation, yielding enantioenriched bicyclo[3.1.0]hexanes with good to excellent enantioselectivity. d-nb.info Organocatalyzed transannular approaches have also proven effective in producing stereodefined bicyclo[3.1.0]hexanes. ehu.es

Diastereoselective Reactions: The (3+2) annulation of cyclopropenes has been shown to be highly diastereoselective, particularly when using difluorocyclopropenes. rsc.org Similarly, gold- and platinum-catalyzed cycloisomerizations of 1,5-enynes afford good diastereocontrol. acs.org

Chiral Resolution and Auxiliaries: Enzymatic methods, such as lipase-catalyzed asymmetric acetylation, have been successfully employed for the enantioselective synthesis of bicyclo[3.1.0]hexane-based carbocyclic nucleosides. nih.gov Other strategies include the use of an asymmetric Simmons-Smith reaction and novel retro-Diels-Alder strategies to access enantiomerically pure derivatives. researchgate.netsioc-journal.cn

Future work will likely focus on developing more general and efficient catalytic enantioselective methods that can be applied to a wider range of substrates, further enhancing the synthetic utility of this scaffold.

Prospective Integration of Advanced Computational Techniques

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of bicyclo[3.1.0]hexane systems. Its integration is poised to accelerate research in this area significantly.

Current applications of computational techniques include:

Mechanistic Elucidation: DFT studies have been instrumental in providing detailed mechanistic insights into complex transformations, such as the Pt- and Au-catalyzed cycloisomerization of 1,5-enynes and the cycloaddition reactions of cyclopropenes. acs.orgbeilstein-journals.org These studies help to rationalize observed reactivity and stereoselectivity. acs.org

Conformational Analysis: The conformational dynamics of bicyclo[3.1.0]hexane derivatives have been extensively investigated using computational methods. These studies have confirmed that the boat-like conformation is generally more stable than the chair-like form and have provided quantitative data on strain energies and the energy barriers between different conformers. researchgate.net

Spectroscopic Prediction: DFT calculations have been used to simulate and interpret chiroptical spectra (ECD, VCD, ORD), allowing for the confident determination of the absolute configuration of complex chiral bicyclo[3.1.0]hexane derivatives. researchgate.net

Prospectively, advanced computational techniques could be used to design novel catalysts, predict the outcomes of unexplored reactions, and screen virtual libraries of bicyclo[3.1.0]hexane derivatives for potential biological activity, thereby guiding and streamlining experimental efforts.

Unexplored Avenues for Synthetic Applications in Organic Chemistry

While the bicyclo[3.1.0]hexane scaffold is recognized for its presence in bioactive molecules, its full potential as a versatile building block in organic synthesis remains partially untapped. Several avenues for future exploration are apparent.

Total Synthesis of Natural Products: The development of robust synthetic methods for the bicyclo[3.1.0]hexane core paves the way for more efficient and elegant total syntheses of natural products containing this motif, such as cryptotrione. acs.org

Medicinal Chemistry and Bioisosteric Replacement: The rigid bicyclo[3.1.0]hexane framework is ideal for creating conformationally restricted analogues of biologically active molecules, which can lead to enhanced potency and selectivity. nih.govnih.gov There is growing interest in using this scaffold as a bioisostere for phenyl rings and other cyclic systems in drug design. researchgate.netresearchgate.net Its derivatives have already been investigated as ligands for adenosine (B11128) A3 receptors and as inhibitors of mycobacterial enzymes. mdpi.commdpi.com

Development of Novel Reagents and Ligands: The unique stereoelectronic properties of the bicyclo[3.1.0]hexane system could be harnessed in the design of novel chiral ligands for asymmetric catalysis or as unique reagents for organic transformations.

Materials Science: The strained ring system offers potential applications in materials science, for instance, in the synthesis of polymers with unique properties upon ring-opening polymerization or as building blocks for novel organic electronic materials. beilstein-journals.orgontosight.ai

The continued invention of new synthetic methods will undoubtedly uncover further applications, solidifying the importance of bicyclo[3.1.0]hexane-6-carbaldehyde and its derivatives in modern organic chemistry.

Q & A

Q. Methodological Guidance

  • Purification : Use column chromatography with silica gel or HPLC to isolate intermediates, as side products from cyclopropanation (e.g., [3 + 2] adducts) are common .
  • Characterization : Employ high-resolution mass spectrometry (HRMS) and multinuclear NMR (e.g., 13C^13C, 1H^1H) to confirm structural integrity .
  • Documentation : Report exact reaction conditions (e.g., temperature, catalyst loading) to mitigate variability in sensitive steps like diazo decompositions .

How can researchers address competing reaction pathways during functionalization of the bicyclo[3.1.0]hexane core?

Advanced Mechanistic Focus
Competing pathways (e.g., cycloadditions vs. substitutions) are influenced by electronic and steric factors :

  • Electron-deficient systems favor [3 + 2] cycloadditions, while electron-rich systems undergo nucleophilic substitution .
  • Steric shielding at the cyclopropane tip (e.g., bulky substituents) can suppress unwanted side reactions.
    Mitigation Strategy : Use directing groups or protective strategies (e.g., silyl ethers) to channel reactivity toward desired pathways .

Table 1: Key Synthetic Methods for this compound Derivatives

MethodKey StepsAdvantagesLimitationsReference
Carbene CyclopropanationCross metathesis → diazo intermediateHigh diastereoselectivitySensitive intermediates
(3 + 2) AnnulationCyclopropene + aminocyclopropaneAccess to heterocyclesRequires metal catalysts
Aziridine Ring-OpeningPhotoinduced cyclization → aziridineRegioselectivity controlMulti-step synthesis

What role does the bicyclo[3.1.0]hexane scaffold play in modulating pharmacokinetic properties?

Advanced Pharmacological Focus
The scaffold enhances metabolic stability and membrane permeability by:

  • Reducing rotational freedom, minimizing enzymatic degradation .
  • Mimicking transition-state geometries in enzyme-substrate interactions .
    Methodological Insight : Pharmacokinetic profiling (e.g., microsomal stability assays) combined with logP measurements validates these effects .

How should researchers design experiments to validate the biological activity of bicyclo[3.1.0]hexane-based compounds?

Q. Experimental Design Guidance

  • In vitro assays : Use enzyme inhibition assays (e.g., neuraminidase IC50_{50}) with positive controls .
  • Cellular models : Test cytotoxicity and antiviral activity in relevant cell lines (e.g., MDCK for influenza) .
  • Structural validation : Co-crystallize compounds with target proteins to confirm binding modes .

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